molecular formula C21H12ClF5N2 B1675533 LXR-623 CAS No. 875787-07-8

LXR-623

Numéro de catalogue: B1675533
Numéro CAS: 875787-07-8
Poids moléculaire: 422.8 g/mol
Clé InChI: KYWWJENKIMRJBI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LXR-623 is a liver X receptor (LXR) modulator that acts as a partial agonist at LXRα and a full agonist at LXRβ (IC50s = 179 and 24 nM, respectively). It is orally bioavailable and readily passes the blood-brain barrier. This compound is anti-atherogenic in animal models of atherosclerosis, showing synergistic effects when combined with simvastatin.
Highly selective and orally bioavailable synthetic modulator of liver X receptor (LXR);  Transcription upregulator of ABCA1 and ABCG1
WAY 252623 is a novel and potent LXR (liverX receptor) β-agonist used as a potential candidate for the treatment of atopic dermatitis.
LXR623, also known as WAY-252623, is a highly selective and orally bioavailable synthetic modulator of LXR, which demonstrated efficacy for reducing lesion progression in the murine LDLR(-/-) atherosclerosis model with no associated increase in hepatic lipogenesis either in this model or Syrian hamsters. In nonhuman primates with normal lipid levels, WAY-252623 significantly reduced total (50-55%) and LDL-cholesterol (LDLc) (70-77%) in a time- and dose-dependent manner as well as increased expression of the target genes ABCA1/G1 in peripheral blood cells.

Applications De Recherche Scientifique

Réduction de la réplication des flavivirus

LXR-623 a été trouvé pour restreindre la réplication des flavivirus . Les flavivirus sont connus pour causer des maladies et des décès importants dans le monde entier, y compris des maladies transmises par les moustiques telles que le virus Zika (ZIKV) et le virus de la dengue, et celles transmises par les tiques . Le composé a entravé la réplication du ZIKV et du virus de Powassan (POWV) dans une lignée cellulaire humaine de neuroblastome SK-N-SH . This compound a entraîné l'échec des virus à induire l'expansion du RE et la formation de vésicules élaborées, suggérant que l'efflux du cholestérol faisait partie du mécanisme antiviral .

Activation des facteurs antiviraux

En plus de restreindre la réplication des flavivirus, this compound contribue également au mécanisme de suppression du virus en augmentant l'expression des ARNm codant pour les cytokines antivirales CXCL10, RANTES et IFN1β .

Ciblage du récepteur X du foie (LXR)

This compound est un agoniste du récepteur X du foie (LXR), une famille de récepteurs nucléaires étroitement liée à d'autres récepteurs nucléaires tels que les PPAR, FXR et RXR . Les LXR ont été liés au développement de nombreuses maladies, notamment les maladies métaboliques . Plusieurs agonistes du LXR ont été découverts, mais aucun des agonistes n'a été utilisé chez l'homme en raison d'effets secondaires indésirables .

Approches pharmacothérapeutiques potentielles

La modification pharmacologique des LXR par de petites molécules comme this compound peut offrir des approches pharmacothérapeutiques pour l'intervention contre les maladies . Après avoir effectué une analyse d'amarrage moléculaire et des recherches in silico, T0901317 et AZ876 ont été sélectionnés pour un dépistage supplémentaire car ils présentaient la plus grande affinité pour LXR-α et LXR-β .

Études in silico et criblage

Des études in silico, un criblage, un amarrage moléculaire et une analyse chimico-pharmacocinétique ont été effectués sur this compound . Cela a conduit à l'identification de deux nouvelles petites molécules et de dix petites molécules précédemment rapportées ayant un potentiel d'administration orale ciblant LXR-α et LXR-β .

Suppression tumorale

This compound a été associé à la suppression tumorale . Dans une étude utilisant le microtableau de lncRNA pour évaluer les gènes différentiellement exprimés régulés par this compound dans les cellules MDA-MB-231, des changements significatifs dans les expressions de 943 lncRNA humains ont été observés .

Mécanisme D'action

Target of Action

LXR-623, also known as 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole, LXR623, or WAY-252623, primarily targets the Liver X Receptors (LXRs) which are members of the nuclear receptor superfamily of ligand-dependent transcription factors . LXRα is predominantly expressed in metabolic tissues, whereas LXRβ is ubiquitously expressed . LXRs play a crucial role in cholesterol transport, glucose metabolism, and the modulation of inflammatory responses .

Mode of Action

This compound acts as a partial agonist at LXRα and a full agonist at LXRβ . Upon ligand binding, LXRs regulate the expression of target genes involved in lipid metabolism, cholesterol homeostasis, and immune responses . Known LXR ligands include oxysterols and natural and synthetic agonists which upregulate LXR transcriptional activity and target gene expression .

Biochemical Pathways

LXRs regulate transport proteins, including ABCA1 and ABCG1, which promote reverse cholesterol transport (transport of cholesterol from peripheral tissues to the liver) . This regulation affects pathways that are commonly reprogrammed during carcinogenesis . The activation of LXRs leads to increased efflux of cholesterol from cells and consequent disturbances in membrane biogenesis .

Pharmacokinetics

This compound is absorbed rapidly with peak concentrations (Cmax) achieved at approximately 2 hours. The Cmax and area under the concentration-time curve increase in a dose-proportional manner. The mean terminal disposition half-life is between 41 and 43 hours independently of dose .

Result of Action

This compound significantly inhibits the proliferation and induces apoptosis and cell cycle arrest at S phase in breast cancer cells in a concentration- and time-dependent manner . It impairs flavivirus replication by stimulating cellular antiviral factors . In a glioblastoma mouse model, this compound shows brain penetration and causes tumor regression, reducing cholesterol and inducing cell death .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, normal brain cell insensitivity to this compound may be due to reliance on endogenous synthesis of cholesterol and intact negative feedback through synthesis of endogenous oxysterols

Analyse Biochimique

Biochemical Properties

LXR-623 interacts with key enzymes and proteins involved in lipid and cholesterol metabolism. It suppresses the expression of the low-density lipoprotein receptor (LDLR), thereby reducing cholesterol uptake . Simultaneously, it increases the expression of the ATP-binding cassette transporter A1 (ABCA1), promoting cholesterol efflux . This dual action results in a significant reduction in cellular cholesterol content .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In glioblastoma cells, it induces substantial cell death while increasing ABCA1 protein levels and reducing LDLR protein levels . In breast cancer cells, this compound significantly inhibits proliferation and induces apoptosis and cell cycle arrest in a concentration- and time-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. It acts as a partial agonist at LXRα and a full agonist at LXRβ . This binding interaction leads to the suppression of LDLR expression and the upregulation of ABCA1 . The modulation of these proteins alters cholesterol metabolism within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis in a time-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been reported to reduce atheroma burden without altering serum or hepatic cholesterol and triglycerides .

Metabolic Pathways

This compound is involved in the metabolic pathways of cholesterol and lipid metabolism. It regulates the expression of genes involved in these pathways, including LDLR and ABCA1 .

Transport and Distribution

This compound is orally bioavailable and readily passes the blood-brain barrier . This allows it to be transported and distributed within cells and tissues.

Subcellular Localization

As a modulator of nuclear receptors, it is likely to be found in the nucleus where it can interact with its target receptors and influence gene expression .

Propriétés

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF5N2/c22-18-10-15(24)9-6-13(18)11-29-20(12-4-7-14(23)8-5-12)16-2-1-3-17(19(16)28-29)21(25,26)27/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWWJENKIMRJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N(N=C2C(=C1)C(F)(F)F)CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026016
Record name 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875787-07-8
Record name LX-623
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875787078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 875787-07-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LX-623
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W82FEU838
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 3-(4-fluoro-phenyl)-7-trifluoromethyl-1H-indazole (6.43 g, 23 mmol) in 20 mL DMF was added 2-chloro-4-fluoro benzyl bromide (7.0 g, 31 mmol). The reaction mixture was heated overnight at 120° C. After cooling to room temperature, ethyl acetate was added and the solution was washed three times with brine. The organic layer was dried over NaSO4 and concentrated. Flash chromatography (hexane/CH2Cl2, 1:1, as eluent) afforded 4.1 g of pure product. Three grams (3 g) of product were recrystallized from 10 mL of isopropanol to recover 1.98 g of crystalline product, mp 78° C.
Name
3-(4-fluoro-phenyl)-7-trifluoromethyl-1H-indazole
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole
Reactant of Route 3
2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole
Reactant of Route 4
Reactant of Route 4
2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole
Reactant of Route 5
Reactant of Route 5
2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole
Reactant of Route 6
Reactant of Route 6
2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.